1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H32N6O3 and its molecular weight is 464.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Compounds related to the 1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their antiviral activities. For example, imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues, were synthesized and showed moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Potential Antidepressant Agents
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. A study identified potent serotonin receptor ligands with weak inhibitory potencies for phosphodiesterases, suggesting their application in depression and anxiety treatment (Zagórska et al., 2016).
Antitumor Activity and DNA Binding
Another area of application is in antitumor research, where derivatives of imidazonaphthalimides, which share a similar core structure to the compound , were synthesized and evaluated for their growth inhibitory properties on human cell lines, showing activity in the micromolar range and behaving as DNA intercalators (Braña et al., 2002).
Adenosine Receptor Antagonists
Furthermore, new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives have been identified as potent and selective human A3 adenosine receptor antagonists, highlighting their potential in therapeutic applications (Baraldi et al., 2005).
Properties
IUPAC Name |
4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O3/c1-17-6-8-20(9-7-17)16-30-23(32)21-22(27(4)25(30)33)26-24-29(18(2)19(3)31(21)24)11-5-10-28-12-14-34-15-13-28/h6-9H,5,10-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBJVRRZUXBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCCN5CCOCC5)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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